2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a morpholine ring substituted with dimethyl groups, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 2,6-dimethylmorpholine under controlled conditions to form the desired isoindole-1,3-dione derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Known for its use in treating diseases related to TNF-α activity.
Lenalidomide: A derivative used in the treatment of multiple myeloma and other conditions.
5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another isoindoline derivative with potential therapeutic applications.
Uniqueness
2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione is unique due to its specific structural features, such as the dimethylmorpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-8-18(9-11(2)23-10)15(20)12(3)19-16(21)13-6-4-5-7-14(13)17(19)22/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAXAPQYHLECOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.